molecular formula C6H5BrClNO2S B6284919 3-bromo-2-chloro-5-methanesulfonylpyridine CAS No. 1001076-86-3

3-bromo-2-chloro-5-methanesulfonylpyridine

Cat. No.: B6284919
CAS No.: 1001076-86-3
M. Wt: 270.5
InChI Key:
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Description

3-bromo-2-chloro-5-methanesulfonylpyridine is an organosulfur heterocyclic compound with the molecular formula C6H4BrClNOS. It belongs to the pyridine family and is widely used in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-methanesulfonylpyridine typically involves the reaction of 3-bromo-2-chloropyridine with methanesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5-methanesulfonylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Scientific Research Applications

3-bromo-2-chloro-5-methanesulfonylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-methanesulfonylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-chloro-5-trifluoromethylpyridine: This compound has similar structural features but contains a trifluoromethyl group instead of a methanesulfonyl group.

    3-bromo-5-chlorosalicylaldehyde: This compound is structurally similar but contains a salicylaldehyde group instead of a pyridine ring.

    3-bromo-2-chloro-6-fluorotoluene: This compound has a similar halogen substitution pattern but contains a toluene ring instead of a pyridine ring.

Uniqueness

3-bromo-2-chloro-5-methanesulfonylpyridine is unique due to its combination of bromine, chlorine, and methanesulfonyl functional groups on a pyridine ring. This unique combination of functional groups imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications.

Properties

CAS No.

1001076-86-3

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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